molecular formula C20H17FO5 B2866460 {7-[(4-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid CAS No. 586994-86-7

{7-[(4-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid

Numéro de catalogue: B2866460
Numéro CAS: 586994-86-7
Poids moléculaire: 356.349
Clé InChI: USIZOMSCVIIADD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

{7-[(4-Fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid is a coumarin-derived compound with a molecular formula of C₂₀H₁₇FO₅ and a monoisotopic mass of 356.106002 Da . The compound features a 4-fluorobenzyl ether substituent at the 7-position of the coumarin core, a methyl group at the 4- and 8-positions, and an acetic acid moiety at the 3-position. Its structural complexity and fluorine substitution make it a candidate for diverse pharmacological applications, particularly in targeting anion exchangers like SLC26A3, which is implicated in intestinal fluid absorption .

Propriétés

IUPAC Name

2-[7-[(4-fluorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FO5/c1-11-15-7-8-17(25-10-13-3-5-14(21)6-4-13)12(2)19(15)26-20(24)16(11)9-18(22)23/h3-8H,9-10H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USIZOMSCVIIADD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC=C(C=C3)F)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a family of 4,8-dimethylcoumarin derivatives modified at the 7-position with substituted benzyloxy groups. Below is a detailed comparison with structurally and functionally related compounds:

Compound Substituents Molecular Weight (Da) Key Biological Activity Synthesis Method
{7-[(4-Fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid 4-Fluorobenzyloxy, 4,8-dimethyl, acetic acid at C3 356.35 Inhibits SLC26A3 (anti-absorptive therapy for constipation) Alkylation of methyl 2-(7-hydroxy-4,8-dimethyl-2-oxochromen-3-yl)acetate
2-(7-((3-Bromobenzyl)oxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid 3-Bromobenzyloxy 431.25 (LRMS) Similar SLC26A3 inhibition; bromine enhances lipophilicity Alkylation followed by ester hydrolysis
Methyl {7-[(3-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate 3-Chlorobenzyloxy, methyl ester 386.83 Intermediate for prodrug development; chlorine improves stability Alkylation of coumarin precursor with 3-chlorobenzyl bromide
2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid Furocoumarin core, 4-methoxyphenyl 406.40 (calculated) Potential antitumor activity via furocoumarin-DNA interaction Multicomponent condensation with Meldrum’s acid
2-[7-[(2,6-Dichlorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid 2,6-Dichlorobenzyloxy 425.25 Enhanced steric bulk; potential for selective anion transporter inhibition Alkylation with 2,6-dichlorobenzyl bromide
2-(2-((3-(4-Fluorobenzyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)ethoxy)acetic acid Ethoxy linker, 4-fluorobenzyl 368.90 (ESI-MS) Nitric oxide donor hybrid; anti-cholestasis agent Coupling of coumarin with ethoxyacetic acid derivatives

Key Differences in Activity and Properties

Substituent Effects: Electron-Withdrawing Groups: The 4-fluorobenzyl group in the target compound enhances metabolic stability and bioavailability compared to non-halogenated analogues. Chlorine vs. Fluorine: The 3-chlorobenzyl derivative (molecular weight: 386.83 Da) shows greater steric hindrance and resistance to enzymatic degradation than the fluorine analogue .

Core Modifications: Furocoumarin Derivatives: Compounds like 2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid incorporate a fused furan ring, enabling DNA intercalation and phototoxicity, unlike the non-fused coumarin core of the target compound .

Biological Targets: The target compound and its bromo/chloro analogues primarily inhibit SLC26A3, a chloride/bicarbonate exchanger, for anti-absorptive therapy . Ethoxy-linked derivatives (e.g., 2-(2-((3-(4-fluorobenzyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)ethoxy)acetic acid) act as nitric oxide donors, expanding their utility to anti-cholestasis and anti-cancer applications .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.